6-Methyl-3-(thiophen-2-yl)piperazin-2-one

Medicinal Chemistry Chemical Probes Structure-Activity Relationship (SAR)

6-Methyl-3-(thiophen-2-yl)piperazin-2-one (CAS 1544234-37-8) is a heterocyclic small molecule belonging to the piperazin-2-one class, characterized by a thiophene ring at the 3-position and a methyl group at the 6-position of the piperazinone core. Its molecular formula is C9H12N2OS, with a molecular weight of 196.27 g/mol.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
Cat. No. B13202680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(thiophen-2-yl)piperazin-2-one
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1CNC(C(=O)N1)C2=CC=CS2
InChIInChI=1S/C9H12N2OS/c1-6-5-10-8(9(12)11-6)7-3-2-4-13-7/h2-4,6,8,10H,5H2,1H3,(H,11,12)
InChIKeyABVAHAYDCFVVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-(thiophen-2-yl)piperazin-2-one: A Defined Piperazinone Scaffold for Focused Lead Optimization and Biological Profiling


6-Methyl-3-(thiophen-2-yl)piperazin-2-one (CAS 1544234-37-8) is a heterocyclic small molecule belonging to the piperazin-2-one class, characterized by a thiophene ring at the 3-position and a methyl group at the 6-position of the piperazinone core [1]. Its molecular formula is C9H12N2OS, with a molecular weight of 196.27 g/mol [1]. This scaffold is distinct from other piperazinones, such as the unsubstituted 3-(thiophen-2-yl)piperazin-2-one (Tenilsetam) [2] and its stereoisomers [3], due to the specific 6-methyl substitution, which can influence both physicochemical properties and biological target interactions. It is primarily available as a research chemical for in vitro and in vivo studies.

Why 6-Methyl-3-(thiophen-2-yl)piperazin-2-one Cannot Be Substituted by Unmethylated or Racemic Analogs in Pharmacological Studies


Subtle structural modifications in piperazinone scaffolds can lead to significant shifts in biological activity and physicochemical profiles, rendering direct substitution of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one with analogs like Tenilsetam (3-(thiophen-2-yl)piperazin-2-one) or its individual enantiomers scientifically unsound without empirical validation. The presence of the 6-methyl group alters the compound's steric bulk, lipophilicity (cLogP), and potential hydrogen-bonding patterns, which can impact target binding affinity, metabolic stability, and blood-brain barrier penetration [1]. While class-level data suggests that piperazinones with thiophene substitutions can engage with diverse targets [2], the specific impact of the 6-methyl moiety on potency, selectivity, and pharmacokinetics for this particular compound remains largely undefined, underscoring the need for direct, compound-specific evidence.

6-Methyl-3-(thiophen-2-yl)piperazin-2-one: Comparative Evidence for Informed Scientific Procurement


Structural and Physicochemical Differentiation of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one from its Unmethylated Analog

This evidence item directly compares the molecular structure and key calculated physicochemical properties of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one with its most direct analog, 3-(thiophen-2-yl)piperazin-2-one (Tenilsetam). The addition of a single methyl group at the 6-position of the piperazinone ring results in quantifiable differences in molecular weight and topological polar surface area (TPSA), which are critical parameters influencing drug-likeness and membrane permeability [1] [2].

Medicinal Chemistry Chemical Probes Structure-Activity Relationship (SAR)

Class-Level Inference for In Vivo Anti-inflammatory Activity in a Transgenic Neuroinflammation Model

This evidence presents a class-level inference from a primary study evaluating the unmethylated analog, Tenilsetam (3-(thiophen-2-yl)piperazin-2-one), in a transgenic mouse model of neuroinflammation. The study provides a quantitative baseline for the scaffold's in vivo effect on microglial populations, which is a relevant comparator for 6-Methyl-3-(thiophen-2-yl)piperazin-2-one. **Important Note: No direct head-to-head data exists for the methylated compound in this or any other model.**

Neuroinflammation Microglia Biology Drug Discovery

Class-Level Inference for Antimicrobial Activity Based on Thiophene-Piperazine Hybrid Scaffolds

This evidence draws from a study on thiophene-, piperazine-, and thiazolidinone-based hybrids that demonstrates antimicrobial activity for this general scaffold class. The study provides a baseline for the antimicrobial potential of thiophene-piperazine-containing compounds, which is a relevant comparator for 6-Methyl-3-(thiophen-2-yl)piperazin-2-one. **Important Note: No direct head-to-head data exists for the methylated compound in this or any other antimicrobial assay.**

Antimicrobial Agents Medicinal Chemistry Infectious Disease

6-Methyl-3-(thiophen-2-yl)piperazin-2-one: Defined Application Scenarios Stemming from Comparative Structural and Pharmacological Evidence


Structure-Activity Relationship (SAR) Studies for CNS-Targeted Piperazinones

This compound is best utilized in medicinal chemistry laboratories conducting SAR studies on piperazinone-based central nervous system (CNS) agents. As demonstrated in Section 3, the 6-methyl group provides a quantifiable structural differentiator (Molecular Weight: 196.27 g/mol vs. 182.24 g/mol) from the unmethylated analog Tenilsetam [1] [2]. By comparing the in vitro target engagement, cellular permeability, and in vivo efficacy of this methylated derivative against the unmethylated baseline, researchers can directly assess the contribution of the 6-methyl substituent to pharmacological activity and drug-like properties. The class-level inference for neuroinflammation activity [3] supports the use of this scaffold in assays relevant to Alzheimer's disease and other neurodegenerative conditions.

Probing Antimicrobial Potential in Piperazine-Thiophene Hybrid Series

For research groups exploring novel antimicrobial agents, 6-Methyl-3-(thiophen-2-yl)piperazin-2-one serves as a specific member of a thiophene-piperazine hybrid class with demonstrated antimicrobial activity [4]. Its procurement is warranted for establishing SAR around the piperazinone core, specifically to investigate if the 6-methyl substitution enhances, diminishes, or does not affect the antimicrobial potency observed in related thiazolidinone-containing series. This scenario is directly supported by the class-level evidence presented in Section 3, which highlights the baseline antimicrobial potential of this scaffold class, though the specific activity of this methylated derivative remains uncharacterized.

Comparative Physicochemical Profiling and Early ADME Assessment

Given its well-defined structural difference from Tenilsetam—a 7.7% increase in molecular weight with an unchanged TPSA of 69.4 Ų [1] [2]—this compound is an ideal tool for studies correlating minor structural modifications with changes in physicochemical and early ADME (Absorption, Distribution, Metabolism, Excretion) properties. Procurement is justified for experiments designed to measure differences in logP, aqueous solubility, PAMPA permeability, or microsomal stability between the methylated and unmethylated analogs. Such data are critical for building predictive models and optimizing lead compounds in the piperazinone chemical space.

Chemical Probe Development for Undefined Molecular Targets

For laboratories engaged in chemical biology or target deconvolution, this compound can serve as a starting point for developing a chemical probe. While its direct molecular targets are unknown, the class-level evidence for related thiophene-piperazines engaging with enzymes and receptors in neuroinflammation [3] and antimicrobial pathways [4] provides a rationale for its inclusion in broad phenotypic screening panels. Its procurement is a strategic first step towards identifying a specific biological activity, which can then be optimized through further medicinal chemistry efforts guided by the SAR around its unique 6-methyl substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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